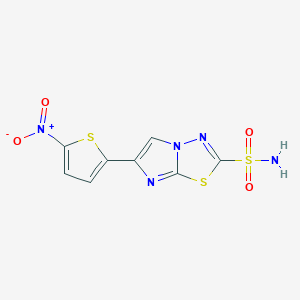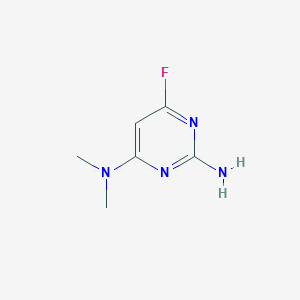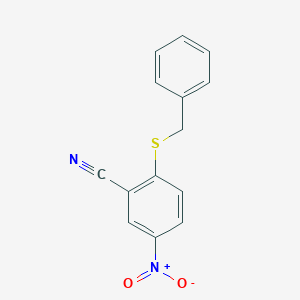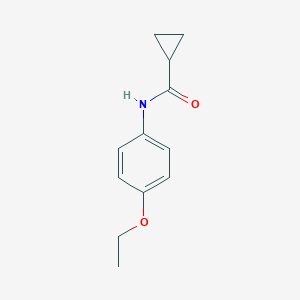
N-(4-ethoxyphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)cyclopropanecarboxamide, also known as CPCCOEt, is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 1997 by researchers at the University of Strasbourg, France. Since then, CPCCOEt has been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes.
Wirkmechanismus
N-(4-ethoxyphenyl)cyclopropanecarboxamide acts as a selective antagonist of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. When activated by glutamate, mGluR1 modulates various signaling pathways that are involved in neuronal function and plasticity. This compound binds to the orthosteric site of mGluR1 and prevents glutamate from binding, thereby inhibiting mGluR1 signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce pain perception in animal models of inflammatory and neuropathic pain. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-ethoxyphenyl)cyclopropanecarboxamide in lab experiments is its selectivity for mGluR1. This allows researchers to specifically study the effects of mGluR1 signaling without affecting other glutamate receptors. However, one limitation of using this compound is its relatively low potency compared to other mGluR1 antagonists. This may limit its usefulness in certain experiments where high potency is required.
Zukünftige Richtungen
There are several future directions for research involving N-(4-ethoxyphenyl)cyclopropanecarboxamide. One area of interest is the role of mGluR1 in synaptic plasticity and learning and memory. This compound has been shown to inhibit long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. However, the role of mGluR1 in LTP is still not fully understood and further research is needed. Another area of interest is the development of more potent mGluR1 antagonists that could be used in clinical settings to treat neurological disorders such as Parkinson's and Alzheimer's disease. Finally, this compound could be used in combination with other drugs or therapies to enhance their efficacy or reduce side effects.
Synthesemethoden
N-(4-ethoxyphenyl)cyclopropanecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the preparation of 4-ethoxyphenylacetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyclopropanecarboxamide in the presence of a base to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)cyclopropanecarboxamide has been used extensively in scientific research to study the role of mGluR1 in various physiological and pathological processes. For example, it has been used to investigate the role of mGluR1 in pain perception, addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has also been used to study the effects of mGluR1 antagonism on synaptic plasticity and learning and memory.
Eigenschaften
CAS-Nummer |
188799-38-4 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11-7-5-10(6-8-11)13-12(14)9-3-4-9/h5-9H,2-4H2,1H3,(H,13,14) |
InChI-Schlüssel |
WLOZJLVNRCSGBK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC2 |
Synonyme |
Cyclopropanecarboxamide, N-(4-ethoxyphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)

![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)

![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)
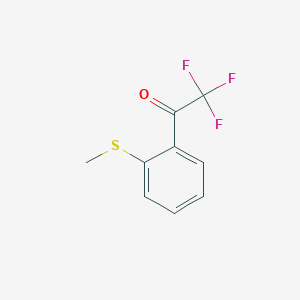
![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)
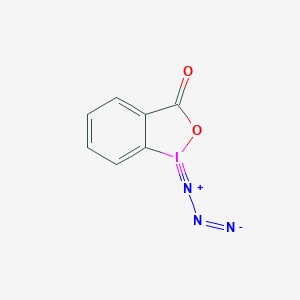
![2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B61332.png)
![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)
